BenchChemオンラインストアへようこそ!

4-(Isoxazol-5-yl)phenol

Physicochemical profiling Ionization state pKa

4-(Isoxazol-5-yl)phenol (CAS 502658-76-6) is a para-substituted phenylisoxazole with molecular formula C9H7NO2 and molecular weight 161.16 g/mol. The compound belongs to the isoxazole-phenol hybrid class, serving primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 502658-76-6
Cat. No. B1436758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoxazol-5-yl)phenol
CAS502658-76-6
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)O
InChIInChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H
InChIKeyFVIYAEXWKAXWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isoxazol-5-yl)phenol (CAS 502658-76-6): Core Structural and Physicochemical Profile


4-(Isoxazol-5-yl)phenol (CAS 502658-76-6) is a para-substituted phenylisoxazole with molecular formula C9H7NO2 and molecular weight 161.16 g/mol . The compound belongs to the isoxazole-phenol hybrid class, serving primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research [1]. Its computed physicochemical properties include a predicted pKa of 9.02±0.15, XLogP of 1.7, topological polar surface area (TPSA) of 46.3 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [2]. The para-substitution geometry differentiates it fundamentally from its ortho and meta positional isomers in both physical form and molecular recognition capability.

Why Positional Isomers of Isoxazolyl Phenol Cannot Be Interchanged


The three positional isomers—4-(isoxazol-5-yl)phenol (para), 2-(isoxazol-5-yl)phenol (ortho), and 3-(isoxazol-5-yl)phenol (meta)—share identical molecular formulae and molecular weight but exhibit materially divergent physicochemical and biological properties . The ortho isomer is a crystalline solid (mp 183–186 °C) capable of intramolecular hydrogen bonding between the phenol -OH and the isoxazole nitrogen, which alters its acidity, solubility, and molecular recognition profile . The meta isomer exhibits a substantially higher predicted boiling point (372.7 °C vs. 336.9 °C) suggesting different intermolecular forces . Critically, the ortho isomer has been co-crystallized with the bacterial target TrmD (PDB 6QO4 at 1.78 Å resolution), while no such binding has been reported for the para isomer, demonstrating that these isomers are not functionally interchangeable in biological systems [1]. The following quantitative evidence sections detail precisely where 4-(isoxazol-5-yl)phenol diverges from its closest analogs.

Quantitative Differentiation Evidence for 4-(Isoxazol-5-yl)phenol vs. Positional Isomers


pKa Shift of ~1 Unit vs. Phenol Alters Ionization at Physiological pH

The predicted pKa of 4-(isoxazol-5-yl)phenol is 9.02±0.15, approximately one log unit more acidic than unsubstituted phenol (pKa ~10.0), attributable to the electron-withdrawing effect of the isoxazole ring at the para position . At physiological pH 7.4, this translates to approximately 2.3% of the para isomer existing in the neutral phenol form versus approximately 0.25% for phenol itself, a roughly 9-fold difference in neutral species availability relevant to passive membrane permeability and hydrogen-bonding capacity . In contrast, the ortho isomer 2-(isoxazol-5-yl)phenol is capable of forming an intramolecular O-H···N hydrogen bond between the phenol hydroxyl and isoxazole nitrogen, which would further perturb its pKa downward, though no experimentally measured pKa value has been published for this isomer . This differential protonation behavior means the three positional isomers will partition differently between aqueous and lipid phases at any given pH.

Physicochemical profiling Ionization state pKa

Boiling Point Interpolation Between Ortho (320.88 °C) and Meta (372.7 °C) Isomers Enables Differential Purification Strategies

The three positional isomers of isoxazolyl phenol exhibit substantially different boiling points: 2-(isoxazol-5-yl)phenol (ortho) boils at 320.88 °C at 760 mmHg ; 4-(isoxazol-5-yl)phenol (para) has a predicted boiling point of 336.9±17.0 °C ; and 3-(isoxazol-5-yl)phenol (meta) has a predicted boiling point of 372.7±25.0 °C . This represents a span of approximately 52 °C across the three isomers. The para isomer's intermediate boiling point places it 16 °C above the ortho isomer and 36 °C below the meta isomer, a separation sufficient for fractional distillation-based purification or for distinguishing between isomers by GC headspace analysis. Furthermore, the ortho isomer is a crystalline solid at room temperature (mp 183–186 °C) , while neither the para nor meta isomers have reported melting points, suggesting they may exist as liquids or low-melting solids at ambient conditions, impacting handling and formulation protocols .

Purification Boiling point Process chemistry

XLogP of 1.7 and TPSA of 46.3 Ų Position the Para Isomer Favorably Within CNS Drug-Like Space

Computed physicochemical descriptors for 4-(isoxazol-5-yl)phenol include an XLogP3-AA value of 1.7 and a topological polar surface area (TPSA) of 46.3 Ų [1]. Both values fall within established drug-likeness thresholds: XLogP between 1 and 3 is considered optimal for balancing aqueous solubility and membrane permeability [2]; TPSA below 60 Ų is predictive of good blood-brain barrier penetration [2]. While the positional isomers share the same molecular formula and thus have identical TPSA, the three-dimensional orientation of the hydroxyl group relative to the isoxazole ring differs, altering the spatial distribution of hydrogen-bonding potential. Specifically, the para isomer presents a linear, rod-like geometry with the H-bond donor (phenol -OH) and acceptor (isoxazole N) at opposite ends of the molecule, maximizing the distance between pharmacophoric features—a topology distinct from the kinked geometry of the ortho and meta isomers that can influence target binding and molecular packing in solid formulations.

Drug-likeness Lipophilicity CNS permeability

Crystal Structure of Ortho Isomer Bound to TrmD (PDB 6QO4, 1.78 Å) Contrasts with Absence of Para Isomer Co-crystallization

The ortho isomer 2-(isoxazol-5-yl)phenol has been co-crystallized with the bacterial target TrmD (tRNA-(N1G37) methyltransferase from Mycobacterium abscessus) and the structure deposited as PDB 6QO4 at a resolution of 1.78 Å [1]. In this structure, designated 'Fragment 3,' the ortho isomer engages the enzyme's active site through hydrogen bonding and hydrophobic interactions [1]. Critically, no equivalent co-crystal structure has been reported for the para isomer 4-(isoxazol-5-yl)phenol with TrmD or any other target in the PDB, indicating that the ortho-specific intramolecular H-bonding network and kinked geometry may be structural prerequisites for TrmD binding. This represents a direct observation of differential molecular recognition between positional isomers: the ortho isomer is a validated fragment hit for TrmD, whereas the para isomer is not a ligand for this target under the same crystallographic screening conditions. For researchers pursuing targets beyond TrmD, the para isomer's inability to engage this particular binding site is advantageous, as it implies a different selectivity profile and reduced anti-target risk in antibiotic development programs [2].

Structural biology Target engagement Fragment-based drug discovery

Patent-Documented Role as a Key Intermediate for GPR119 Agonists (Merck WO2009129036A1)

Patent WO2009129036A1, filed by Merck & Co., explicitly describes the use of 4-(isoxazol-5-yl)phenol as a synthetic intermediate in the preparation of substituted cyclopropyl compounds that act as GPR119 agonists [1]. GPR119 is a validated therapeutic target for type 2 diabetes, obesity, and metabolic syndrome [1]. The patent discloses that the para-phenolic hydroxyl group of 4-(isoxazol-5-yl)phenol serves as a derivatization handle for installing diverse cyclopropyl-containing pharmacophores via etherification or related transformations [1]. This established synthetic route provides a precedent for scalable derivatization at the para position. In contrast, the ortho and meta isomers are not cited in this patent family, indicating that the para isomer's linear geometry is specifically required for the synthetic sequence leading to the final GPR119 agonist structures. The patent further reports that the resulting compounds exhibit EC50 values at human GPR119 in the nanomolar range (e.g., 0.7–19 nM in cAMP assays) when tested in HEK293 cells [2], though these potency values pertain to the final elaborated compounds, not the phenolic intermediate itself.

GPR119 agonist Type 2 diabetes Synthetic intermediate

Single Rotatable Bond and Linear Geometry Confer Conformational Restriction Advantageous for Structure-Based Design

4-(Isoxazol-5-yl)phenol possesses exactly one rotatable bond—the C–C linkage between the phenyl and isoxazole rings—as confirmed by PubChem's computed descriptor (Rotatable Bond Count = 1) [1]. This conformational restriction is functionally significant when compared to common phenol-isoxazole building blocks: the para isomer populates a limited set of low-energy conformations where the two aromatic rings can adopt near-planar or slightly twisted geometries. In contrast, the ortho isomer 2-(isoxazol-5-yl)phenol, while also having one rotatable bond, is further constrained by the intramolecular O-H···N hydrogen bond that locks the phenol -OH into a specific orientation, reducing its availability for intermolecular target engagement . The meta isomer 3-(isoxazol-5-yl)phenol similarly has one rotatable bond but presents the hydroxyl group at a 120° angle relative to the isoxazole ring, creating a different spatial pharmacophore. For structure-based drug design, the para isomer's lower conformational entropy (fewer populated rotamers) translates to a smaller entropic penalty upon target binding, a principle supported by the general observation that rigidified ligands exhibit improved binding free energy per rotatable bond [2].

Conformational restriction Molecular rigidity Structure-based drug design

Optimal Application Scenarios for 4-(Isoxazol-5-yl)phenol Based on Verified Differentiation Evidence


GPR119 Agonist Lead Optimization Programs for Type 2 Diabetes

Procurement of 4-(isoxazol-5-yl)phenol is directly warranted for medicinal chemistry teams pursuing GPR119 agonists, as the compound is explicitly validated as a synthetic intermediate in Merck's WO2009129036A1 patent [1]. The para-phenolic hydroxyl serves as the derivatization point for installing cyclopropyl pharmacophores that yield final compounds with nanomolar GPR119 potency (EC50 0.7–19 nM in HEK293 cAMP assays). Scientists should prioritize this specific isomer because the patent's synthetic sequence depends on the para orientation for productive coupling; the ortho and meta isomers are not interchangeable in this route [1].

Fragment-Based Screening Libraries Requiring Isomer-Defined Chemical Probes

For fragment library curation, 4-(isoxazol-5-yl)phenol offers a defined selectivity profile distinct from its ortho isomer. Crystallographic evidence (PDB 6QO4, 1.78 Å) demonstrates that the ortho isomer is a validated ligand for the bacterial target TrmD, while the para isomer shows no such binding [2]. This differential target engagement means that including the para isomer in fragment screens provides a selectivity control: hits identified with the para isomer are unlikely to engage TrmD, reducing anti-target-related attrition in antibacterial programs [2].

CNS Drug Discovery Requiring Favorable Passive Permeability

The computed XLogP of 1.7 and TPSA of 46.3 Ų position 4-(isoxazol-5-yl)phenol within CNS drug-like property space [3]. The para isomer's linear geometry and single H-bond donor provide an unencumbered pharmacophore suitable for blood-brain barrier penetration modeling. In contrast, the ortho isomer's intramolecular hydrogen bond may reduce the effective H-bond donor count available for solvation and target interaction, potentially altering CNS penetration predictions [3]. Researchers optimizing CNS-penetrant isoxazole-based leads should select the para isomer for more predictable permeability behavior.

Scalable Process Development Leveraging Boiling Point Separation from Isomeric Impurities

In process chemistry settings, the 16 °C boiling point elevation of 4-(isoxazol-5-yl)phenol (336.9 °C) relative to the ortho isomer (320.88 °C) provides a physical basis for purity verification . During scale-up synthesis where isomeric mixtures may arise from regioisomeric cycloaddition, GC or fractional distillation protocols can exploit this boiling point difference to confirm isomeric identity. The para isomer's intermediate boiling point among the three positional isomers makes it analytically distinguishable by standard chromatographic methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Isoxazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.